molecular formula C13H17N3O B11876627 4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-4-ol CAS No. 949100-26-9

4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-4-ol

Katalognummer: B11876627
CAS-Nummer: 949100-26-9
Molekulargewicht: 231.29 g/mol
InChI-Schlüssel: CERBDBHTMBDLSV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-4-ol is a compound that features a benzimidazole moiety linked to a piperidine ring Benzimidazole is a heterocyclic aromatic organic compound, while piperidine is a saturated heterocyclic organic compound

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-4-ol typically involves the condensation of benzimidazole derivatives with piperidine derivatives. One common method involves the reaction of 1H-benzimidazole with 4-chloromethylpiperidine under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the benzimidazole moiety to its reduced form.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring[][3].

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-4-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-4-ol involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(1H-benzo[d]imidazol-2-yl)piperidine: Similar structure but with a different substitution pattern.

    4-(1H-imidazol-1-yl)methyl)piperidine: Contains an imidazole ring instead of a benzimidazole ring.

    1-(4-hydroxyphenyl)imidazole: Features an imidazole ring with a hydroxyphenyl group.

Uniqueness

4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-4-ol is unique due to the presence of both benzimidazole and piperidine moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Eigenschaften

CAS-Nummer

949100-26-9

Molekularformel

C13H17N3O

Molekulargewicht

231.29 g/mol

IUPAC-Name

4-(benzimidazol-1-ylmethyl)piperidin-4-ol

InChI

InChI=1S/C13H17N3O/c17-13(5-7-14-8-6-13)9-16-10-15-11-3-1-2-4-12(11)16/h1-4,10,14,17H,5-9H2

InChI-Schlüssel

CERBDBHTMBDLSV-UHFFFAOYSA-N

Kanonische SMILES

C1CNCCC1(CN2C=NC3=CC=CC=C32)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.